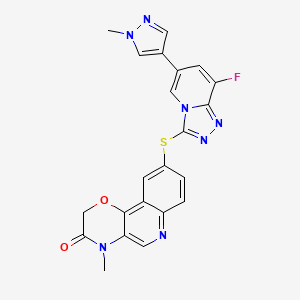
Cbz-Ile-hPhe-Ala-LeuVSMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Ile-hPhe-Ala-LeuVSMe is a synthetic peptide compound that has garnered attention in the fields of chemistry and biology. This compound is composed of a sequence of amino acids, specifically N-benzyloxycarbonyl-L-isoleucyl-L-homophenylalanyl-L-alanyl-L-leucine vinyl sulfone methyl ester. The presence of the N-benzyloxycarbonyl (Cbz) protecting group and the vinyl sulfone moiety makes it a valuable tool in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ile-hPhe-Ala-LeuVSMe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The N-benzyloxycarbonyl group is used to protect the amino group of each amino acid during the coupling reactions. The vinyl sulfone moiety is introduced in the final step of the synthesis.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The N-benzyloxycarbonyl group is removed using hydrogenation or treatment with trifluoroacetic acid (TFA).
Vinyl Sulfone Introduction: The vinyl sulfone moiety is introduced by reacting the peptide with a vinyl sulfone derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Cbz-Ile-hPhe-Ala-LeuVSMe undergoes various chemical reactions, including:
Oxidation: The vinyl sulfone moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the vinyl sulfone can yield the corresponding thioether.
Substitution: The vinyl sulfone group is highly reactive towards nucleophiles, allowing for substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols react with the vinyl sulfone under mild conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thioethers: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Cbz-Ile-hPhe-Ala-LeuVSMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein-protein interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Cbz-Ile-hPhe-Ala-LeuVSMe involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl sulfone moiety is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This covalent modification can alter the function of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Cbz-Ile-hPhe-Ala-LeuVSMe can be compared with other similar compounds, such as:
Cbz-Ile-hPhe-Ala-Leu: Lacks the vinyl sulfone moiety, making it less reactive towards nucleophiles.
Cbz-Ile-hPhe-Ala-LeuVS: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Cbz-Ile-hPhe-Ala-LeuVSO2Me: Contains a sulfone group instead of a vinyl sulfone, leading to different reactivity and stability.
The uniqueness of this compound lies in its combination of the N-benzyloxycarbonyl protecting group and the vinyl sulfone moiety, providing a versatile tool for biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C35H50N4O7S |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-1-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C35H50N4O7S/c1-7-25(4)31(39-35(43)46-23-28-16-12-9-13-17-28)34(42)38-30(19-18-27-14-10-8-11-15-27)33(41)36-26(5)32(40)37-29(22-24(2)3)20-21-47(6,44)45/h8-17,20-21,24-26,29-31H,7,18-19,22-23H2,1-6H3,(H,36,41)(H,37,40)(H,38,42)(H,39,43)/b21-20+/t25-,26-,29+,30-,31-/m0/s1 |
InChI Key |
BZKLWACICJITOJ-QBZCPKQRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


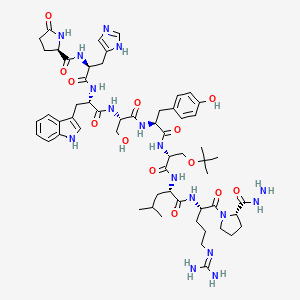

![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)


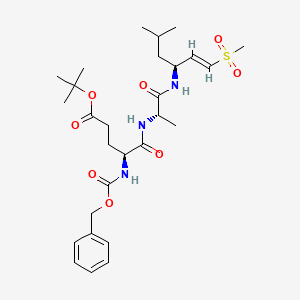

![(13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10788466.png)
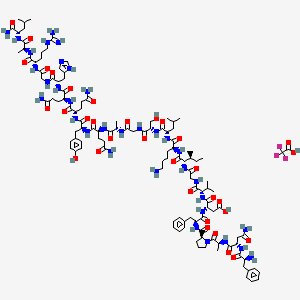

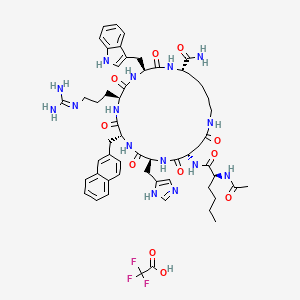
![[(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788505.png)
